molecular formula C20H22ClN5O3 B2894082 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2445784-79-0

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride

Cat. No.: B2894082
CAS No.: 2445784-79-0
M. Wt: 415.88
InChI Key: LJGHWIFKTWQVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride is a synthetic small molecule characterized by a 1,4-benzodioxine core fused with a triazole moiety and an aminomethyl group. The compound features:

  • 1,4-Benzodioxine scaffold: A heterocyclic ring system known for enhancing metabolic stability and bioavailability in pharmaceuticals .
  • Triazole-aminomethyl substituent: The 1,2,3-triazole ring with an aminomethyl group at the 4-position contributes to hydrogen bonding and electrostatic interactions, critical for enzyme inhibition .
  • Carboxamide linkage: Facilitates binding to biological targets via hydrogen bonding and hydrophobic interactions .
  • Hydrochloride salt: Improves aqueous solubility, a common strategy to optimize pharmacokinetic properties .

Properties

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3.ClH/c1-13-19(28-18-8-3-2-7-17(18)27-13)20(26)22-11-14-5-4-6-16(9-14)25-12-15(10-21)23-24-25;/h2-9,12-13,19H,10-11,21H2,1H3,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGHWIFKTWQVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound exhibits a variety of biological activities, particularly in the fields of antiviral and anticancer research. The following sections will explore its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H22N6O3ClH\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{3}\cdot \text{ClH}

It contains a triazole ring, which is known for its role in enhancing biological activity due to its ability to interact with biological macromolecules.

Antiviral Activity

Research indicates that derivatives of triazole compounds, including N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride, exhibit potent antiviral properties. Specifically, studies have shown that such compounds can inhibit the entry of filoviruses like Ebola and Marburg into host cells. For instance, certain analogs demonstrated significant metabolic stability and did not inhibit key cytochrome P450 enzymes (CYP3A4 and CYP2C9), making them promising candidates for further development as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies have reported that triazole-containing compounds can induce cytotoxic effects on various cancer cell lines. For example, compounds similar to N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride showed significant activity against human breast cancer (MCF-7) and liver cancer (HEPG2) cell lines with IC50 values indicating potent inhibition of cell proliferation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Viral Entry : The triazole moiety enhances binding affinity to viral proteins, thereby preventing their interaction with host cell receptors.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : The benzodioxine structure may inhibit specific enzymes involved in tumor growth and viral replication.

Study 1: Antiviral Efficacy against Ebola Virus

In a controlled study, several triazole derivatives were tested for their ability to inhibit Ebola virus entry into cells. Compounds were screened for cytotoxicity and antiviral efficacy using plaque assays. Notably, one derivative (compound 32) exhibited an IC50 value lower than 0.5 μM against the virus while maintaining low toxicity levels in human cell lines .

Study 2: Anticancer Activity in Breast Cancer Models

A recent investigation assessed the cytotoxic effects of N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide; hydrochloride on MCF-7 breast cancer cells. The study revealed an IC50 value of 27.3 μM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent .

Summary of Findings

Biological ActivityTargetIC50 ValueReference
AntiviralEbola Virus<0.5 μM
AnticancerMCF-7 Cells27.3 μM
AnticancerHEPG2 Cells0.81 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Biological Activity Reference
1,4-Benzodioxine-thiadiazoles 1,4-Benzodioxine fused with thiadiazole Aryl rings with electron-withdrawing groups (e.g., -NO₂, -Cl) α-Amylase/α-glucosidase inhibition (IC₅₀: 12–45 µM)
Triazole-linked benzodioxines 1,4-Benzodioxine with triazole Aminomethyl or aryl groups at triazole position Enhanced binding to enzyme active sites
Thiazole-pyrazole derivatives Benzodioxine-thiazole-pyrazole hybrids Ethyl/methyl groups on pyrazole Antifungal/antiviral activity

Key Findings

Impact of Substituent Position: Substitution on the phenyl ring linked to the triazole (e.g., aminomethyl vs. halogen) significantly alters inhibitory potency. For example, analogs with electron-donating groups (e.g., -NH₂) exhibit stronger α-glucosidase inhibition (IC₅₀: ~18 µM) compared to electron-withdrawing groups (IC₅₀: ~35 µM) . The aminomethyl group in the target compound may enhance binding via polar interactions with catalytic residues of α-glucosidase, similar to triazole derivatives in .

Role of the Benzodioxine Core :

  • The 1,4-benzodioxine scaffold improves metabolic stability compared to simpler aromatic systems (e.g., benzene), as seen in compounds from and .

Hydrochloride Salt Advantage :

  • The hydrochloride salt form increases solubility (>2 mg/mL in aqueous buffer) compared to neutral analogs, which often require organic solvents for dissolution .

Comparison with Thiadiazole Analogs :

  • Thiadiazole-fused benzodioxines () show moderate α-amylase inhibition (IC₅₀: 25–45 µM) but lower selectivity than triazole derivatives. The triazole moiety in the target compound may offer improved specificity due to its smaller size and ability to occupy narrower enzyme pockets .

Molecular Docking Insights

  • Triazole-containing analogs (e.g., compound 9c in ) bind to the α-glucosidase active site via hydrogen bonds with Asp352 and hydrophobic interactions with Tyr156.

Q & A

Basic: What are the critical synthetic steps and reagents for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including amidation, triazole ring formation, and salt formation. Key steps include:

  • Amidation : Coupling of the benzodioxine-carboxylic acid derivative with an aminomethyl-triazole intermediate under reflux conditions using coupling agents like DCC (dicyclohexylcarbide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Triazole Formation : Click chemistry (azide-alkyne cycloaddition) to introduce the triazole moiety, requiring copper(I) catalysts and controlled temperature .
  • Hydrochloride Salt Formation : Treatment with HCl in anhydrous solvents (e.g., ethanol or acetone) to precipitate the hydrochloride salt .
    Critical Reagents : Chlorinated solvents, strong bases (e.g., K2_2CO3_3), and coupling agents.

Basic: Which analytical techniques are essential for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing benzodioxine and triazole resonances .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and monitor by-products .
  • X-ray Crystallography (if applicable): For resolving crystal structures and confirming stereochemistry .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

  • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., triazole formation) to prevent decomposition .
  • Catalyst Screening : Testing alternative catalysts (e.g., Cu(I) vs. Ru-based catalysts) for triazole synthesis to enhance regioselectivity .
  • Solvent Optimization : Replacing polar aprotic solvents (DMF) with greener alternatives (e.g., acetonitrile) to reduce side reactions .
  • In-line Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity .
  • Purity Reassessment : Reanalyze compound batches via HPLC and elemental analysis to rule out impurities as confounding factors .
  • Structural Analog Comparison : Compare activity with halogen-substituted analogs (e.g., fluoro vs. chloro derivatives) to identify substituent effects .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to triazole-recognizing targets (e.g., kinases or GPCRs) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes in physiological conditions .
  • ADMET Prediction : Tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .

Advanced: How do halogen substitutions (e.g., F, Cl) on the phenyl ring alter bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases metabolic stability but may reduce binding affinity due to steric hindrance .
  • Hydrogen Bonding : Chlorine enhances hydrophobic interactions in enzyme active sites, as seen in comparative IC50_{50} studies of chloro vs. bromo analogs .
  • Synthetic Feasibility : Fluorine substituents require milder conditions (e.g., KF/18-crown-6) compared to chlorine .

Basic: Which structural features drive pharmacological activity?

Methodological Answer:

  • Triazole Ring : Participates in hydrogen bonding with biological targets (e.g., kinases) and enhances metabolic stability .
  • Benzodioxine Core : Provides rigidity and lipophilicity, improving membrane permeability .
  • Aminomethyl Group : Facilitates salt formation (hydrochloride) for enhanced solubility and bioavailability .

Advanced: What strategies improve solubility without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups on the carboxamide moiety .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable crystalline salts with higher aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution rates .

Basic: What safety protocols are recommended during synthesis?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to handle corrosive reagents (e.g., HCl) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Advanced: How can in vivo pharmacokinetics be studied for this compound?

Methodological Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs for tracking absorption/distribution via scintillation counting .
  • Microsampling LC-MS/MS : Collect serial blood/tissue samples in rodent models to calculate AUC and half-life .
  • Biliary Excretion Studies : Use cannulated rat models to assess hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.